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Abstract

PNB-001 (also known as GPP-Balacovin) is a first-in-class small molecule demonstrating a
unique dual-action mechanism as a Cholecystokinin A (CCK-A) receptor agonist and a
Cholecystokinin B (CCK-B/CCK?2) receptor antagonist.[1][2][3] This dual-action profile confers
potent anti-inflammatory and immunomodulatory properties, which have been substantiated in
multiple preclinical models and clinical trials. In a Phase Il clinical trial involving patients with
moderate COVID-19, PNB-001 significantly improved clinical outcomes and modulated key
immunological markers, including a reduction in pro-inflammatory cytokines and a
normalization of lymphocyte and neutrophil counts.[4][5] Preclinical studies have demonstrated
its efficacy in models of inflammatory bowel disease, lung inflammation, and viral infections,
underscoring its potential as a broad-spectrum immunomodulatory agent.[1][4][6] This
document provides a comprehensive technical guide to the immunomodulatory effects of PNB-
001, detailing its mechanism of action, quantitative results from key studies, and the
experimental protocols employed.

Core Mechanism of Action

PNB-001 exerts its immunomodulatory effects primarily through its interaction with
cholecystokinin (CCK) receptors, which are expressed on various immune cells, including
lymphocytes and macrophages.[7][8][9] The molecule's unique pharmacology as a CCK-A
receptor agonist and a CCK-B (CCK2) receptor antagonist is central to its function.[1][2]
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Additionally, its activity is reported to involve the cholinergic anti-inflammatory pathway and the
gastrin-releasing peptide receptor (GRPR) pathway.[1][4]

o CCK-B Receptor Antagonism: As a potent antagonist of the CCK-B receptor (also known as
the gastrin receptor, CCK2), with a binding affinity of 20 nM, PNB-001 blocks the pro-
inflammatory signaling associated with this receptor.[4] This action is believed to contribute
to the reduction of inflammatory cytokines.[8]

o CCK-A Receptor Agonism: Concurrently, agonism at the CCK-A receptor on immune cells is
proposed to activate anti-inflammatory intracellular signaling cascades. This can involve the
CAMP-Protein Kinase A (PKA) pathway, which can subsequently inhibit the pro-inflammatory
NF-kB pathway, a critical regulator of cytokine production.[9]

o Gastrin-Releasing Peptide Receptor (GRPR) Pathway: PNB-001's influence on the GRPR
pathway may contribute to its anti-inflammatory effects, potentially through the inhibition of
Toll-like Receptor 4 (TLR4) signaling, a key pathway in the innate immune response to
pathogens.[6]

Signaling Pathway Diagram
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Caption: Proposed immunomodulatory signaling pathways of PNB-001.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b15615615?utm_src=pdf-body-img
https://www.benchchem.com/product/b15615615?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Quantitative Data Summary

The immunomodulatory efficacy of PNB-001 has been quantified in both clinical and preclinical
settings.

Clinical Efficacy in Moderate COVID-19 (Phase Il Trial)

The following table summarizes the key immunological and clinical outcomes from a
randomized, open-label trial in 40 patients with moderate COVID-19. Patients received either
PNB-001 (100 mg, TID for 14 days) plus Standard of Care (SOC) or SOC alone.[3][5]
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PNB-001 + o .
Parameter SOC Arm P-Value Citation(s)
SOC Arm
Immune Cell
Counts (Day 15)
Lymphocyte Increased to
ympnocey - 0.032 [4][5]
Count reference range
Neutrophil Count  Reduced - 0.013 [41[5]
Inflammatory
Markers (Day 15)
Statistically
IL-6, CRP, ESR, anificant 0.05 14I[5]
significan - <0.
NLR J _
reduction
Clinical
Outcomes
Chest X-ray
2.05 (mean 1.16 (mean
Score 0.032 [5][10]
change) change)
Improvement
Patients
Hospitalized on 1 5 0.048 [3][5]
Day 15
Time to 50% Dav 6 Dav 8 e
a a -
Patients Off Oz Y Y
Mortality by Day ) ]
28 1 patient 2 patients 0.56 [5][10]
Note: A specific
p-value for each
marker was not
provided in the
source
documents, but
the reduction
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was reported as
statistically

significant.

Preclinical Efficacy Data

PNB-001 has demonstrated potent anti-inflammatory effects across various animal models.

Model Species Dosage Key Finding(s) Citation(s)
Significant
decrease in

LPS-Induced ) ) Myeloperoxidase

Swiss Albino
Lung Mi 100 mg/kg (oral) (MPO) activity; [1]
ice
Inflammation reduced

inflammatory cell

infiltration.

Complete

_ reversal of
Indomethacin- 5 mg/kg & 20 ) )
Rat gastrointestinal [41[5116]
Induced IBD mg/kg (oral)
damage and

inflammation.

70-80%
reduction in
death rate;
NMRI Mice 10 mg/kg (oral) corresponding [6][11][12]
reduction in IL-6

Dengue Fever

Viremia Model

levels and

splenomegaly.

Highly efficient
Rat Paw o
Rat 10 mg/kg anti-inflammatory  [6]
Oedema
effect.

Experimental Protocols
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Detailed methodologies are crucial for the interpretation and replication of scientific findings.
Below are protocols for key studies cited.

Phase Il Clinical Trial in Moderate COVID-19 Patients[2]
[3][11]

o Study Design: A multi-center, randomized, parallel-group, comparative, open-label clinical
trial.

Participants: 40 patients with laboratory-confirmed (PCR) moderate COVID-19, defined as
having pneumonia with SpO2 >94% on room air, plus at least two symptoms (fever, cough,
dyspnea, or hypoxia).

Randomization & Intervention: Patients were randomized 1:1 into two arms:

o Test Arm (n=20): PNB-001 (100 mg oral capsule, three times daily for 14 days)
administered with Standard of Care (SOC).

o Control Arm (n=20): SOC alone.

Primary Endpoint: Change in the 8-point WHO Ordinal Scale for Clinical Improvement from
baseline to Day 15.

Secondary & Exploratory Endpoints: Mortality by Day 28, duration of hospitalization, duration
of supplemental oxygen, change in chest X-ray score, and changes in inflammatory markers
(ESR, CRP, IL-6, Neutrophil-Lymphocyte Ratio).

LPS-Induced Lung Inflammation in Mice[1]

» Animal Model: Swiss albino mice.
o Study Design: Animals were randomized into four groups (n=6 per group):
o Group 1 (Vehicle Control): Received vehicle (35% Polyethylene Glycol in distilled water).

o Group 2 (LPS Control): Received a single intratracheal administration of
Lipopolysaccharide (LPS) (10 pg per mouse in saline).
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o Group 3 (Treatment): Received LPS as in Group 2, followed by a single oral dose of PNB-
001 (100 mg/kg b.w.).

o Group 4 (Prophylaxis): Received daily oral administration of PNB-001 (100 mg/kg b.w.) for
7 days, followed by LPS administration on the final day.

o Analysis: At 30 hours following LPS induction, animals were sacrificed. Lungs were
harvested for:

o Biochemical Analysis: Myeloperoxidase (MPO) activity assay to quantify neutrophil
infiltration.

o Histopathological Examination: Lungs were fixed, sectioned, and stained to assess the
severity of inflammatory cell infiltration.

Experimental Workflow Diagram

Study Setup
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Caption: Experimental workflow for the murine LPS-induced lung inflammation model.

Conclusion

PNB-001 is a novel immunomodulatory agent with a well-defined dual-action mechanism on
CCK receptors. Clinical data from its evaluation in COVID-19 patients demonstrates its ability
to control hyperinflammation, evidenced by the significant reduction in key inflammatory
markers like IL-6 and CRP, and to restore immune homeostasis by normalizing lymphocyte and
neutrophil counts. These clinical findings are strongly supported by robust preclinical data in
various inflammation models. The unique mechanism, targeting pathways that regulate both
innate and adaptive immune responses, positions PNB-001 as a promising therapeutic
candidate for a range of inflammatory and immune-mediated diseases. Further investigation
into its role in other cytokine storm-related conditions and chronic inflammatory disorders is
warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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